Ethyl 2-[3-(methylamino)phenyl]acetate Ethyl 2-[3-(methylamino)phenyl]acetate
Brand Name: Vulcanchem
CAS No.: 200214-39-7
VCID: VC8252694
InChI: InChI=1S/C11H15NO2/c1-3-14-11(13)8-9-5-4-6-10(7-9)12-2/h4-7,12H,3,8H2,1-2H3
SMILES: CCOC(=O)CC1=CC(=CC=C1)NC
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

Ethyl 2-[3-(methylamino)phenyl]acetate

CAS No.: 200214-39-7

Cat. No.: VC8252694

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-[3-(methylamino)phenyl]acetate - 200214-39-7

Specification

CAS No. 200214-39-7
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name ethyl 2-[3-(methylamino)phenyl]acetate
Standard InChI InChI=1S/C11H15NO2/c1-3-14-11(13)8-9-5-4-6-10(7-9)12-2/h4-7,12H,3,8H2,1-2H3
Standard InChI Key OWCZLEHZJPOLBO-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=CC(=CC=C1)NC
Canonical SMILES CCOC(=O)CC1=CC(=CC=C1)NC

Introduction

Ethyl 2-[3-(methylamino)phenyl]acetate is an organic compound with the molecular formula C11H15NO2. It is a derivative of phenylacetic acid, featuring an ethyl ester group and a methylamino substituent on the phenyl ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.

Synthesis and Applications

The synthesis of Ethyl 2-[3-(methylamino)phenyl]acetate typically involves organic synthesis techniques, although specific methods are not detailed in available literature. This compound is of interest in drug development due to its potential interactions with biological targets such as enzymes or receptors. The methylamino group may facilitate hydrogen bonding or electrostatic interactions with active sites, influencing its biological activity.

Biological Activity and Pharmacokinetics

Research into the biological activity of Ethyl 2-[3-(methylamino)phenyl]acetate suggests potential interactions with various enzymes and proteins. As an ester, it may participate in metabolic pathways involving hydrolysis and trans-esterification. The compound's pharmacokinetics indicate that it is likely absorbed, distributed, metabolized, and excreted by the body, which may influence its therapeutic applications.

Comparison with Similar Compounds

Ethyl 2-[3-(methylamino)phenyl]acetate is distinctive due to its specific combination of an ethyl ester group and a methylamino substituent. This unique structure may confer specific properties advantageous in applications such as drug design, potentially enhancing binding affinity or selectivity for biological targets compared to similar compounds.

CompoundStructural FeaturesUnique Characteristics
Ethyl 2-(4-(ethylamino)phenyl)acetateEthanol ester with ethylamino substitutionDifferent amino group positioning
Methyl 2-(4-(ethylamino)phenyl)acetateMethyl ester instead of ethylVariation in ester functionality
Ethyl 2-(4-(methylamino)phenyl)acetateMethylamino substitutionDifferent amino group affecting reactivity
Ethyl 2-[3-(aminophenyl)]acetateAmino instead of methylaminoLacks methyl substitution; different biological activity

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